N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxyamide derivatives are important classes of heterocyclic organic compounds. The presence of the carboxamide scaffold in the compounds caused their wide range of biological and medicinal activities .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis
These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibiting activities .Physical And Chemical Properties Analysis
The physical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, were reported as a pale white solid with a yield of 45% and a melting point of 72–74°C .Scientific Research Applications
Solar Energy Conversion Efficiency
Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. A study found that a derivative with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency. This implies potential applications of furan derivatives in improving the efficiency of solar cells (Kim et al., 2011).
Synthesis of Heterocyclic Compounds
Furan derivatives have been used in the synthesis of complex heterocyclic compounds like dihydrothieno(and furo)pyrimidines. These syntheses contribute to the development of new molecules with potential applications in various fields of chemistry and pharmacology (Maruoka et al., 2001).
Electrophilic Substitution Reactions
The synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has been studied. This compound underwent various electrophilic substitution reactions, indicating its versatility in chemical reactions and potential for further applications in organic synthesis (Aleksandrov & El’chaninov, 2017).
Antiplasmodial Activities
A study on the antiplasmodial activities of N-acylated furazan-3-amine, which is structurally related to furan derivatives, showed promising activity against Plasmodium falciparum strains. This suggests potential applications in developing antimalarial drugs (Hermann et al., 2021).
Development of Electrochromic Conducting Polymers
Furan derivatives have been involved in the synthesis of electrochromic conducting polymers, which exhibit low redox switching potentials and stability in the conducting state. Such materials are valuable in the development of smart windows and display technologies (Sotzing et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRBSBSTRFMLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.